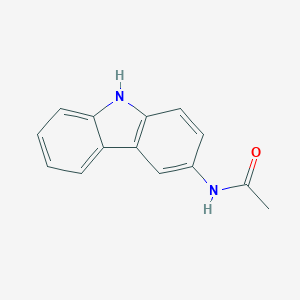

3-Acetylaminocarbazole

Descripción

3-Acetylaminocarbazole (CAS 57102-95-1) is a carbazole derivative characterized by an acetylated amino group at the 3-position and additional substituents, including hydroxyl and methyl groups. Its molecular formula is C₁₉H₁₈N₂O₄ (molecular weight: 338.36 g/mol), as determined by spectral data and synthetic pathways . The compound is synthesized via the conversion of 1-hydroxyimino carbazole intermediates through a multi-step acetylation mechanism, yielding derivatives with varied substituents (e.g., 3-acetyl-2-hydroxy-l-N,N-diacetylamino-8-methylcarbazole) . Carbazole derivatives like 3-Acetylaminocarbazole are pivotal in pharmaceutical and materials science due to their aromatic stability and functional versatility.

Propiedades

Número CAS |

57102-95-1 |

|---|---|

Fórmula molecular |

C14H12N2O |

Peso molecular |

224.26 g/mol |

Nombre IUPAC |

N-(9H-carbazol-3-yl)acetamide |

InChI |

InChI=1S/C14H12N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8,16H,1H3,(H,15,17) |

Clave InChI |

JWFQIJOWFMAEMA-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C32 |

SMILES canónico |

CC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C32 |

Otros números CAS |

57102-95-1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of 3-Acetylaminocarbazole and Related Compounds

Key Findings:

In contrast, 3-Amino-9-ethylcarbazole has an ethyl group and a primary amino group, increasing its basicity . Carazolol contains a propanolamine side chain, enabling beta-adrenergic receptor antagonism, unlike the acetylated derivatives .

Synthetic Pathways: 3-Acetylaminocarbazole derivatives are synthesized via acetylation of hydroxyimino precursors, requiring precise control of reaction conditions . Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate employs microwave-assisted methods for rapid cyclization, highlighting divergent synthetic strategies .

Physicochemical Properties: The acetyl and hydroxyl groups in 3-Acetylaminocarbazole contribute to higher molecular weight (338.36 g/mol) and lipophilicity compared to smaller analogs like 3-Acetamidobenzoic acid (179.18 g/mol) . 3-Amino-9-ethylcarbazole’s ethyl group improves membrane permeability, making it suitable for drug delivery applications .

Applications: 3-Acetylaminocarbazole’s acetyl groups may serve as prodrug motifs, while Carazolol’s propanolamine moiety directly engages biological targets . 3-Acetamidobenzoic acid is a precursor in heterocyclic synthesis, contrasting with the carbazole-based compounds’ focus on receptor modulation .

Research Limitations and Contradictions

- Spectral Data: provides structural confirmation of 3-Acetylaminocarbazole derivatives but lacks comparative solubility or stability data.

- Analytical Methods: While 3-Amino-9-ethylcarbazole is quantified via HPLC-DAD/MS (LOQ: 0.25 μg/media) , similar data for 3-Acetylaminocarbazole are absent in the evidence.

- Nomenclature Conflicts: Some sources (e.g., ) list carbazole derivatives without explicit synthesis pathways, necessitating cross-referencing with primary literature.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.